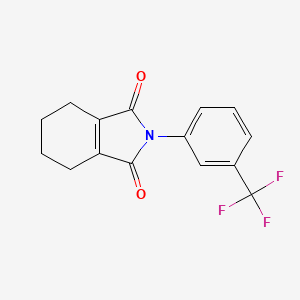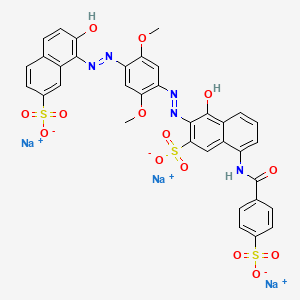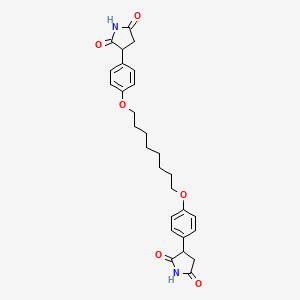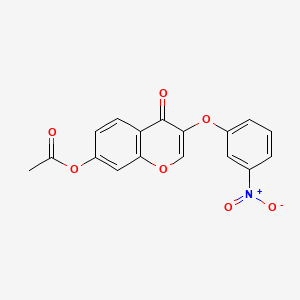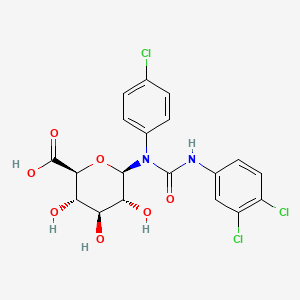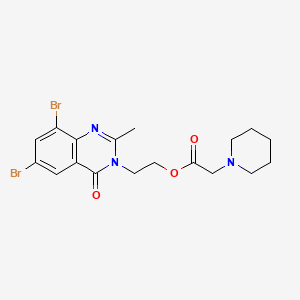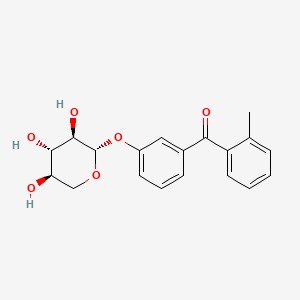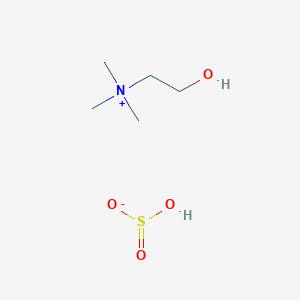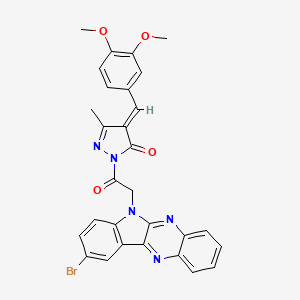
3H-Pyrazol-3-one, 2,4-dihydro-2-((9-bromo-6H-indolo(2,3-b)quinoxalin-6-yl)acetyl)-4-((3,4-dimethoxyphenyl)methylene)-5-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-Pyrazol-3-one, 2,4-dihydro-2-((9-bromo-6H-indolo(2,3-b)quinoxalin-6-yl)acetyl)-4-((3,4-dimethoxyphenyl)methylene)-5-methyl-: is a complex organic compound that belongs to the class of pyrazolones. This compound is characterized by its unique structure, which includes a pyrazolone core, an indoloquinoxaline moiety, and a dimethoxyphenyl group. The presence of these diverse functional groups makes this compound of significant interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Pyrazol-3-one, 2,4-dihydro-2-((9-bromo-6H-indolo(2,3-b)quinoxalin-6-yl)acetyl)-4-((3,4-dimethoxyphenyl)methylene)-5-methyl- typically involves multi-step organic reactions. The general synthetic route can be summarized as follows:
Formation of the Pyrazolone Core: The pyrazolone core is synthesized through the condensation of an appropriate hydrazine derivative with a β-keto ester under acidic or basic conditions.
Introduction of the Indoloquinoxaline Moiety: The indoloquinoxaline moiety is introduced via a coupling reaction with a suitable indole derivative, followed by bromination to introduce the bromine atom.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group is attached through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired methylene bridge.
Final Acetylation: The final step involves the acetylation of the pyrazolone core with an appropriate acetylating agent to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the development of efficient purification methods to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylene and methyl groups, leading to the formation of corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The bromine atom in the indoloquinoxaline moiety can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide, thiourea, and primary amines under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions result in various substituted derivatives with potential biological activity.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its structural features suggest it may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. Preliminary studies indicate it may have anti-inflammatory, anticancer, and antimicrobial activities, although further research is needed to confirm these effects.
Industry
In the industrial sector, the compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It may also serve as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3H-Pyrazol-3-one, 2,4-dihydro-2-((9-bromo-6H-indolo(2,3-b)quinoxalin-6-yl)acetyl)-4-((3,4-dimethoxyphenyl)methylene)-5-methyl- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and nucleic acids. The compound’s diverse functional groups allow it to form multiple types of interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to its biological activity.
Comparison with Similar Compounds
Similar Compounds
3H-Pyrazol-3-one, 2,4-dihydro-2-((6H-indolo(2,3-b)quinoxalin-6-yl)acetyl)-4-((3,4-dimethoxyphenyl)methylene)-5-methyl-: Lacks the bromine atom, which may affect its reactivity and biological activity.
3H-Pyrazol-3-one, 2,4-dihydro-2-((9-chloro-6H-indolo(2,3-b)quinoxalin-6-yl)acetyl)-4-((3,4-dimethoxyphenyl)methylene)-5-methyl-: Contains a chlorine atom instead of bromine, potentially altering its chemical properties and interactions.
3H-Pyrazol-3-one, 2,4-dihydro-2-((9-bromo-6H-indolo(2,3-b)quinoxalin-6-yl)acetyl)-4-((3,4-dimethoxyphenyl)methylene)-5-ethyl-: Features an ethyl group instead of a methyl group, which may influence its steric and electronic properties.
Uniqueness
The uniqueness of 3H-Pyrazol-3-one, 2,4-dihydro-2-((9-bromo-6H-indolo(2,3-b)quinoxalin-6-yl)acetyl)-4-((3,4-dimethoxyphenyl)methylene)-5-methyl- lies in its specific combination of functional groups. The presence of the bromine atom, the indoloquinoxaline moiety, and the dimethoxyphenyl group contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
119457-29-3 |
|---|---|
Molecular Formula |
C29H22BrN5O4 |
Molecular Weight |
584.4 g/mol |
IUPAC Name |
(4E)-2-[2-(9-bromoindolo[3,2-b]quinoxalin-6-yl)acetyl]-4-[(3,4-dimethoxyphenyl)methylidene]-5-methylpyrazol-3-one |
InChI |
InChI=1S/C29H22BrN5O4/c1-16-19(12-17-8-11-24(38-2)25(13-17)39-3)29(37)35(33-16)26(36)15-34-23-10-9-18(30)14-20(23)27-28(34)32-22-7-5-4-6-21(22)31-27/h4-14H,15H2,1-3H3/b19-12+ |
InChI Key |
KGGFQXLGLMYQKP-XDHOZWIPSA-N |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C/C2=CC(=C(C=C2)OC)OC)C(=O)CN3C4=C(C=C(C=C4)Br)C5=NC6=CC=CC=C6N=C53 |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=CC(=C(C=C2)OC)OC)C(=O)CN3C4=C(C=C(C=C4)Br)C5=NC6=CC=CC=C6N=C53 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


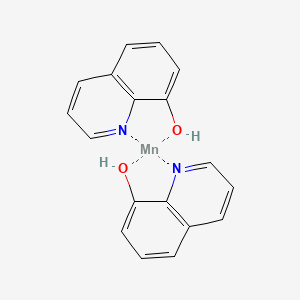
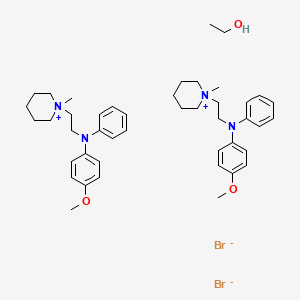
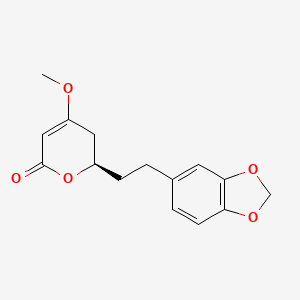
![5-[[4-Chloro-2-(3-phenyl-1,2,4-oxadiazol-5-YL)phenyl]azo]-1,2-dihydro-6-hydroxy-4-methyl-2-oxonicotinonitrile](/img/structure/B15186929.png)
